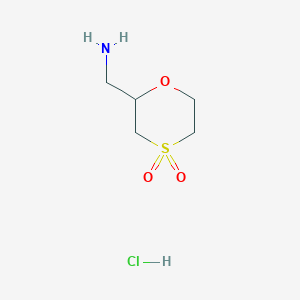
2-Bromo-4-iodo-benzoic acid tert-butyl ester
Descripción general
Descripción
2-Bromo-4-iodo-benzoic acid tert-butyl ester is a chemical compound with the molecular formula C11H12BrIO2 . It is a type of tert-butyl ester, which are commonly used as protecting groups in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid core substituted with bromine and iodine atoms at the 2 and 4 positions, respectively, and a tert-butyl ester group .Chemical Reactions Analysis
Tert-butyl esters, including this compound, can undergo a variety of reactions. They can be deprotected using aqueous phosphoric acid . They can also react with SOCl2 to form acid chlorides .Physical And Chemical Properties Analysis
The molecular weight of this compound is 383.02 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
This compound is used as a precursor in the synthesis of complex molecules. For instance, it has been utilized in the synthesis of derivatives of 6Z-acetylmethylenepenicillanic acid tert-butyl ester, where researchers explored the sulfoxide and sulfone derivatives for their cytotoxic activity in relation to cancer and normal cells in vitro. The study found a structure-activity relationship depending on the substituent's structure at position 6 and the isomerism of the oxyimino group (Vorona et al., 2009).
Polymer Chemistry
In the field of polymer chemistry, the tert-butyl ester group is key in modifying polymers. The synthesis and polymerization of cyclic esters containing tert-butyl ester groups have been studied to design hydrophilic aliphatic polyesters. These cyclic esters, through ring-opening polymerization, could potentially create polymers with specific physical properties or biodegradability (Trollsås et al., 2000).
Organic Synthesis Methodology
Research has also focused on developing methodologies for converting tert-butyl esters to acid chlorides using thionyl chloride. This method provides a straightforward approach to obtaining acid chlorides from tert-butyl esters, highlighting the versatility of compounds like 2-Bromo-4-iodo-benzoic acid tert-butyl ester in synthetic organic chemistry (Greenberg & Sammakia, 2017).
Novel Syntheses and Industrial Processes
The compound has implications in the synthesis of key intermediates for therapeutic applications. For example, novel processes for synthesizing intermediates like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, crucial in the manufacturing of SGLT2 inhibitors for diabetes therapy, have been developed. This demonstrates the role of such tert-butyl esters in creating scalable and cost-effective manufacturing processes for pharmaceuticals (Zhang et al., 2022).
Catalysis and Reaction Mechanisms
Furthermore, research on the catalysis and reaction mechanisms involving tert-butyl esters has led to discoveries in the synthesis of specific organic compounds. Studies on the catalyzed synthesis of p-tert-butyl benzoic acid methyl ester using methanesulfonic acid highlight the catalytic efficiency and optimization of reaction conditions for esterification processes, which are essential in various synthetic pathways (Hu Wei, 2002).
Mecanismo De Acción
Target of Action
The primary target of 2-Bromo-4-iodo-benzoic acid tert-butyl ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway , which is a type of carbon–carbon bond forming reaction . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, which can be used in various applications, including drug development .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions can significantly impact the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
2-Bromo-4-iodo-benzoic acid tert-butyl ester plays a significant role in biochemical reactions, particularly in the context of organic synthesis and catalysis. It is often used as an intermediate in the synthesis of more complex molecules. The compound interacts with various enzymes and proteins, facilitating reactions such as Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . The nature of these interactions involves the formation of covalent bonds with the metal catalyst, leading to the formation of new chemical bonds.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of various metabolites . Additionally, it can impact cell signaling pathways by interacting with receptors and other signaling molecules, thereby altering cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context of the reaction. The compound’s structure allows it to form stable complexes with metal catalysts, facilitating the transfer of functional groups and the formation of new chemical bonds . These interactions can lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include alterations in metabolic pathways and changes in the expression of specific genes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic pathways and cellular function. At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites . These interactions can have downstream effects on cellular processes, including energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can affect its activity and function, as well as its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function, as well as its interactions with other biomolecules . Understanding the subcellular distribution of the compound is crucial for elucidating its role in cellular processes.
Propiedades
IUPAC Name |
tert-butyl 2-bromo-4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrIO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQYJTAMJSQUIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



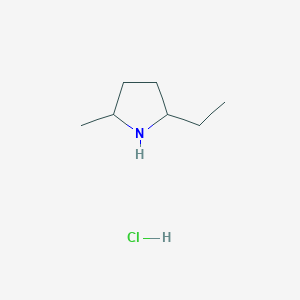

![2-Methyl-octahydropyrano[4,3-b]morpholine hydrochloride](/img/structure/B1377167.png)
![Octahydropiperazino[1,2-c][1,3]oxazin-6-one hydrochloride](/img/structure/B1377170.png)


![2,3,3a,4,5,6-Hexahydro-1H-benzo[de]quinoline;hydrochloride](/img/structure/B1377176.png)
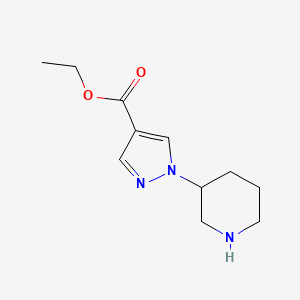
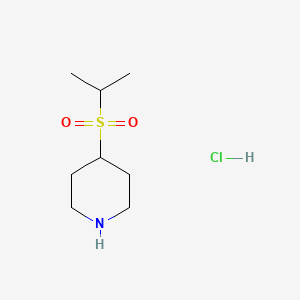
![1-(2-phenylethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1377182.png)
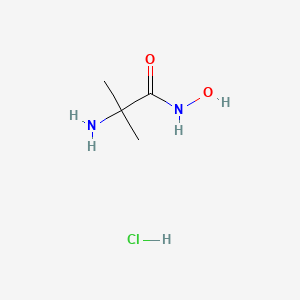

![octahydro-1H-pyrido[1,2-a]piperazin-3-one hydrochloride](/img/structure/B1377186.png)
